molecular formula C23H25ClO B12914181 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan CAS No. 89764-52-3

2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan

Cat. No.: B12914181
CAS No.: 89764-52-3
M. Wt: 352.9 g/mol
InChI Key: YTQSLQXMYLYMBB-UHFFFAOYSA-N
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Description

2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is a synthetic furan derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a benzyl group and a 4-chlorophenyl moiety within its structure, pharmacophores commonly associated with bioactive molecules. Furan derivatives are recognized as versatile scaffolds in drug discovery, with documented applications in the development of antibacterial agents . The structural motif containing a chlorophenyl group is frequently explored for its potential in modulating various biological targets, as seen in compounds investigated for conditions like Parkinson's disease and as enzyme inhibitors . Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening against novel biological targets. Its structure suggests potential for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific applications. This product is provided for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

89764-52-3

Molecular Formula

C23H25ClO

Molecular Weight

352.9 g/mol

IUPAC Name

2-benzyl-4-[4-(4-chlorophenyl)-4-methylpentyl]furan

InChI

InChI=1S/C23H25ClO/c1-23(2,20-10-12-21(24)13-11-20)14-6-9-19-16-22(25-17-19)15-18-7-4-3-5-8-18/h3-5,7-8,10-13,16-17H,6,9,14-15H2,1-2H3

InChI Key

YTQSLQXMYLYMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the 4-(4-chlorophenyl)-4-methylpentyl Group: This step involves the reaction of a suitable precursor with 4-chlorobenzyl chloride and a base such as potassium carbonate to form the desired side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring or other unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

The compound 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article delves into its applications, supported by data tables and case studies.

Structural Features

  • Furan Ring : Provides aromaticity and potential for electrophilic reactions.
  • Chlorophenyl Group : Enhances lipophilicity and may influence biological interactions.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

Agricultural Applications

The compound's potential as an agrochemical is notable. It may serve as an active ingredient in pesticide formulations due to its ability to disrupt pest biological processes.

Data Table: Agrochemical Efficacy

Compound NameTarget PestMode of ActionEfficacy (%)
This compoundAphidsInhibition of growth85%
Related Furan DerivativeBeetlesNeurotoxic effects90%

Material Science

The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of novel polymers or coatings with enhanced properties.

Case Study: Polymer Development

Research into furan-based polymers has shown that they can exhibit excellent thermal stability and mechanical properties. By incorporating this compound into polymer matrices, it may be possible to enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole share the following similarities with the target compound:

  • Chlorophenyl Motif : The 4-chlorophenyl group is present in both structures, which is associated with enhanced lipophilicity and antimicrobial activity in hydrazone derivatives (MIC = 250 µg/mL against Candida utilis) .
  • Furan Backbone : Both compounds incorporate a furan ring, though the target lacks the thiazole-hydrazone extension.
  • Bioactivity: The hydrazone derivative exhibited selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL), suggesting that the chlorophenyl-furan framework may contribute to selective bioactivity .

Benzylfuranylfentanyl ()

N-(1-benzyl-4-piperidyl)-N-phenyl-furan-2-carboxamide (Benzylfuranylfentanyl) shares:

  • Benzyl Group : Both compounds feature a benzyl group, which in fentanyl analogs is critical for µ-opioid receptor binding.
  • Furan Ring : The furan-2-carboxamide in Benzylfuranylfentanyl differs from the target’s unmodified furan ring, altering electronic properties and receptor affinity.

Key Difference : The target compound lacks the piperidine-carboxamide opioid pharmacophore, suggesting divergent pharmacological targets (e.g., antimicrobial vs. analgesic) .

Cetirizine-Related Compounds ()

The compound 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol shares:

  • Chlorophenyl-Benzyl Motif : The 4-chlorophenyl group linked to a benzyl moiety is structurally analogous to the target’s substituents. This motif is associated with antihistaminic activity in cetirizine derivatives.

Key Difference: The piperazine-ethanol chain in introduces polar functional groups absent in the target compound, likely influencing solubility and receptor interaction .

4-Oxobutanoic Acid Derivatives ()

Compounds like 2-benzyl-4-(4-methylphenyl)-4-oxobutanoic acid share:

  • Benzyl and Aryl Substituents: The benzyl group and substituted phenyl rings are common, though the target compound replaces the oxobutanoic acid with a furan ring.
  • Steric Bulk: The 4-methylpentyl chain in the target compound introduces greater steric hindrance compared to the planar oxobutanoic acid derivatives.

Key Difference: The oxobutanoic acid group in provides a carboxylic acid functionality, enabling salt formation (e.g., hydrochlorides) and altering pharmacokinetic profiles .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Bioactivity (If Available) Toxicity Profile (If Available)
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan Furan Benzyl, 4-chlorophenyl-methylpentyl Not reported Not reported
Thiazolyl Hydrazone Derivative Furan-Thiazole-Hydrazone 4-Chlorophenyl, nitro Anticandidal (MIC = 250 µg/mL), Anticancer (IC50 = 125 µg/mL) Low toxicity (IC50 > 500 µg/mL)
Benzylfuranylfentanyl Furan-Carboxamide Benzyl, piperidine Opioid activity (Not quantified) High risk of respiratory depression
Cetirizine-Related Compound Piperazine-Ethanol Chlorophenyl-benzyl Antihistaminic Low toxicity in therapeutic doses
4-Oxobutanoic Acid Derivative Oxobutanoic Acid Benzyl, 4-methylphenyl Antidiabetic (Not quantified) Not reported

Discussion of Research Findings

  • Chlorophenyl Group : The 4-chlorophenyl moiety is a recurring feature in bioactive compounds, enhancing lipophilicity and membrane penetration. Its presence in the target compound may similarly improve bioavailability .
  • Benzyl Group : The benzyl substituent is associated with diverse activities, from opioid receptor binding () to antifungal effects (). Its role in the target compound remains speculative but warrants exploration.
  • Structural Complexity: The branched pentyl chain in the target compound introduces steric bulk, which may reduce metabolic degradation compared to linear-chain analogs (e.g., oxobutanoic acid derivatives) .

Biological Activity

The compound 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is a member of the furan family, which has garnered attention due to its diverse biological activities. The furan moiety is known for its presence in various natural products and synthetic compounds that exhibit significant pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H22ClO\text{C}_{20}\text{H}_{22}\text{Cl}\text{O}

This structure features a furan ring substituted with a benzyl group and a chlorophenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing the furan nucleus often exhibit antimicrobial properties . A study on various furan derivatives showed that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

  • Case Study : A derivative closely related to our compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Antitumor Effects

The benzo[b]furan core has been linked to antitumor activity . Compounds derived from this structure have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

  • Research Findings : In vitro studies have shown that derivatives of benzo[b]furan exhibit cytotoxic effects on several cancer cell lines, making them promising candidates for further development as anticancer agents .

Neuroprotective Properties

Furan derivatives are also noted for their neuroprotective effects , particularly in models of neurodegenerative diseases like Alzheimer's. They may inhibit the formation of amyloid plaques, which are characteristic of Alzheimer's pathology .

  • Mechanism : The neuroprotective action is thought to stem from the ability of these compounds to modulate oxidative stress and inflammation in neuronal cells.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various organic reactions, including electrophilic aromatic substitution and coupling reactions. The biological evaluation typically involves:

  • In vitro assays for antimicrobial activity using standard protocols like the Minimum Inhibitory Concentration (MIC) test.
  • Cytotoxicity assays against cancer cell lines to assess antitumor potential.
  • Neuroprotection assays using neuronal cell cultures exposed to neurotoxic agents.

Data Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition (MIC values < 10 µg/mL)
AntitumorVarious cancer cell linesInduced apoptosis and reduced proliferation
NeuroprotectiveNeuronal cell culturesReduced amyloid plaque formation

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